3-Methylenecyclobutanecarboxylic acid
Overview
Description
3-Methylenecyclobutanecarboxylic acid is an organic compound with the molecular formula C6H8O2 and a molecular weight of 112.1265 g/mol It is characterized by a cyclobutane ring with a methylene group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Methylenecyclobutanecarboxylic acid involves the hydrolysis of 3-methylenecyclobutanecarbonitrile. The process typically includes the following steps :
- Dissolve 3-methylenecyclobutanecarbonitrile in a mixture of ethanol and water.
- Add potassium hydroxide to the solution and reflux overnight.
- Remove ethanol under reduced pressure and cool the solution.
- Acidify the solution with concentrated hydrochloric acid to pH 1.
- Extract the mixture with ethyl acetate and dry the organic extracts over anhydrous sodium sulfate.
- Concentrate under vacuum to obtain this compound as a yellow oil.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methylenecyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
3-Methylenecyclobutanecarboxylic acid has several applications in scientific research, including:
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving carboxylic acids.
Medicine: Research on its derivatives has potential implications for developing new pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry: It is utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methylenecyclobutanecarboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The methylene group can undergo chemical transformations, leading to the formation of reactive intermediates that participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanecarboxylic acid: Lacks the methylene group, resulting in different reactivity and applications.
3-Methylcyclobutanecarboxylic acid: Contains a methyl group instead of a methylene group, leading to variations in chemical behavior.
Cyclobutanemethanol: Has a hydroxyl group instead of a carboxylic acid group, affecting its solubility and reactivity.
Uniqueness
3-Methylenecyclobutanecarboxylic acid is unique due to the presence of both a methylene group and a carboxylic acid group on a cyclobutane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Properties
IUPAC Name |
3-methylidenecyclobutane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-4-2-5(3-4)6(7)8/h5H,1-3H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKLICLIBKMDOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166295 | |
Record name | Cyclobutanecarboxylic acid, 3-methylene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15760-36-8 | |
Record name | 3-Methylenecyclobutanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15760-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclobutanecarboxylic acid, 3-methylene- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015760368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclobutanecarboxylic acid, 3-methylene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methylenecyclobutanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-methylenecyclobutanecarboxylic acid relate to hypoglycemic activity?
A1: Research suggests that this compound, a metabolite of the naturally occurring hypoglycemic compound hypoglycin, may contribute to hypoglycemia by inhibiting the oxidation of long-chain fatty acids in mitochondria []. This conclusion stems from the observation that this compound, along with another structurally similar compound pent-4-enoic acid, significantly inhibited palmitate oxidation in rat liver mitochondria []. This inhibition of fatty acid oxidation could potentially explain the hypoglycemic effect observed with these compounds, although further research is needed to confirm this mechanism.
Q2: What is the significance of the synthesis of 1,3-dimethylenecyclobutane and its relation to this compound?
A2: The synthesis of 1,3-dimethylenecyclobutane, achieved via this compound as a precursor [], served as a platform to investigate potential π-type electronic interactions across the cyclobutane ring. While this specific research did not find definitive experimental evidence for such interactions in 1,3-dimethylenecyclobutane [], the study highlights the utility of this compound as a starting material for synthesizing structurally related compounds with potential biological and chemical significance.
Q3: What unique structural features of methylenecyclobutene derivatives, like this compound, make them interesting for chemical studies?
A3: The presence of the methylenecyclobutene moiety in compounds like this compound presents a unique system for studying the reactivity and stability of strained ring systems []. The exocyclic double bond in methylenecyclobutene can participate in various reactions, including bromine addition and polymerization, and the strained ring system influences the reactivity of the molecule []. Understanding these reactions can provide insights into the behavior of strained ring systems and their potential applications in synthetic chemistry.
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